3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core fused with a triazolo[1,5-e]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves multiple steps, starting with the preparation of the pyrazolo[5,4-d]pyrimidine core. This core is typically synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones under reflux conditions . The triazolo[1,5-e]pyrimidine ring is then formed through a series of condensation reactions involving hydrazides and nitriles .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine primarily involves the inhibition of CDK2. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for the progression of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[4,3-e][1,2,4]triazine: Known for its applications in medicinal chemistry and material science.
Uniqueness
3-(3-Chloro-4-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine stands out due to its unique combination of a chloro-methylphenyl group and a cyclohexyl group, which enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C19H19ClN6 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-4-cyclohexyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H19ClN6/c1-12-7-8-14(9-16(12)20)26-18-15(10-22-26)19-23-17(24-25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3 |
InChI Key |
VZIQCOOIPNRJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.